2-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole
CAS No.: 885281-10-7
Cat. No.: VC3283881
Molecular Formula: C6H9N3
Molecular Weight: 123.16 g/mol
* For research use only. Not for human or veterinary use.
![2-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole - 885281-10-7](/images/structure/VC3283881.png)
Specification
CAS No. | 885281-10-7 |
---|---|
Molecular Formula | C6H9N3 |
Molecular Weight | 123.16 g/mol |
IUPAC Name | 2-methyl-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole |
Standard InChI | InChI=1S/C6H9N3/c1-4-8-5-2-7-3-6(5)9-4/h7H,2-3H2,1H3,(H,8,9) |
Standard InChI Key | VIPJPNIEHGEJOE-UHFFFAOYSA-N |
SMILES | CC1=NC2=C(N1)CNC2 |
Canonical SMILES | CC1=NC2=C(N1)CNC2 |
Introduction
Chemical Identity and Structure
Basic Properties
2-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole is a methylated derivative of the parent compound 1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole. The addition of a methyl group at the 2-position of the imidazole ring modifies its chemical and biological properties. This compound belongs to the family of nitrogen-containing heterocycles, which are prevalent structural motifs in pharmaceutically active compounds.
The compound is identified by CAS registry number 885281-10-7 and has a molecular formula of C₆H₉N₃ . The molecular structure consists of a fused ring system with a five-membered pyrrolidine ring and a five-membered imidazole ring, with the methyl group attached at the 2-position of the imidazole portion.
Physical and Chemical Properties
The key physical and chemical properties of 2-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole are summarized in the following table:
Property | Value |
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Molecular Formula | C₆H₉N₃ |
Molecular Weight | 123.156 g/mol |
Exact Mass | 123.08000 g/mol |
Polar Surface Area (PSA) | 40.71000 |
LogP | 0.65010 |
HS Code | 2933990090 |
The compound's relatively low molecular weight and moderate lipophilicity (LogP value of 0.65010) suggest potential for good bioavailability, an important consideration for drug development . The polar surface area of 40.71 indicates a balance between hydrophilicity and lipophilicity, which is favorable for membrane permeability.
Chemical Identifiers and Classification
2-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole is cataloged in various chemical databases and is recognized by several synonyms and identifiers:
Identifier Type | Value |
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PubChem CID | 55255936 |
Systematic IUPAC Name | 2-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole |
Common Synonyms | 2-METHYL-1H,4H,5H,6H-PYRROLO[3,4-D]IMIDAZOLE |
CAS Registry Number | 885281-10-7 |
Database Identifiers | SCHEMBL2190670 |
In regulatory and commercial contexts, the compound falls under the Harmonized System (HS) code 2933990090, which classifies it as a heterocyclic compound containing nitrogen heteroatom(s) only . This classification has implications for international trade, taxation, and regulatory oversight.
Structural Characteristics and Relationships
Structural Features
The structure of 2-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole is characterized by its bicyclic arrangement with three nitrogen atoms. The methyl group at the 2-position enhances lipophilicity compared to the unmethylated parent compound, potentially improving cell permeability and pharmacokinetic properties.
The compound's heterocyclic nature, particularly the presence of multiple nitrogen atoms, enables it to form hydrogen bonds with biological targets such as proteins and enzymes. These structural characteristics contribute to its potential as a pharmaceutical scaffold.
Comparison with Related Compounds
2-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole is closely related to its parent compound 1,4,5,6-Tetrahydropyrrolo[3,4-d]imidazole (C₅H₇N₃) . The primary difference is the methyl substituent, which modifies its physicochemical properties. This modification can significantly impact the compound's biological activity and interactions with target proteins.
Another related compound in this chemical family is 2-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole (C₆H₁₁Cl₂N₃ as the dihydrochloride salt) , which differs in the position and identity of the nitrogen atoms in the heterocyclic system.
Synthesis and Preparation Methods
Related Synthetic Methodologies
Research on related compounds suggests possible synthetic pathways. For instance, the synthesis of 1-pyrimidinyl-2-aryl-4,6-dihydropyrrolo[3,4-d]imidazole derivatives, as described by researchers, involves a multi-step process starting with 1,4-dichlorobut-2-ene .
The synthetic route includes the following key steps:
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Formation of Boc-pyrrolidine from 1,4-dichlorobut-2-ene and tert-butyl carbamate
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Dihydroxylation using osmium tetroxide to form a diol
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Transformation to diazide through mesylation
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Reduction of diazide to obtain diamine
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Formation of the imidazoline ring by reaction with appropriate imidate
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Swern oxidation to synthesize the 2,5-dihydropyrrolo imidazole core
This synthetic methodology for related compounds suggests potential approaches for the synthesis of 2-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole, likely with modifications to incorporate the methyl group at the 2-position.
Research Applications and Biological Activities
Research in Related Compounds
Research into related compounds provides insight into the potential utility of 2-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole. For example, researchers have designed and synthesized 1-pyrimidinyl-2-aryl-4,6-dihydropyrrolo[3,4-d]imidazole-5(1H)-carboxamide derivatives as selective inhibitors . This suggests that 2-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole might serve as a valuable building block for developing similar bioactive compounds.
The core pyrrolo[3,4-d]imidazole structure appears to be an important pharmacophore that can be modified with various substituents to enhance selectivity and potency for specific biological targets.
Structure-Activity Relationships
Impact of the Methyl Substituent
The methyl group at the 2-position of 2-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole likely confers specific properties that distinguish it from the unmethylated parent compound:
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Enhanced lipophilicity, potentially improving membrane permeability
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Steric effects that may influence binding to biological targets
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Electronic effects that could modify reactivity and binding affinity
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Protection of the reactive imidazole N-H position, potentially improving metabolic stability
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